Ethyl 3,3,4-trimethylpentanoate

Description

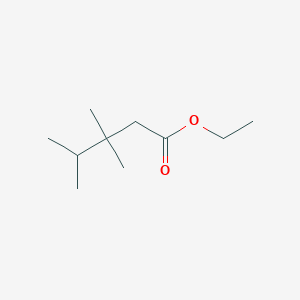

Ethyl 3,3,4-trimethylpentanoate is a branched-chain ester with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol (exact isomer data inferred from related compounds) . Its structure features an ethyl ester group attached to a pentanoate backbone substituted with three methyl groups at the 3,3,4-positions. This compound is synthesized via catalytic processes, particularly using copper(I) complexes with sterically tuned ligands (e.g., TpmMs*), which enhance reactivity toward bulky substrates like 2,3-dimethylbutane . The reaction selectivity favors tertiary carbon centers, as demonstrated in studies where 2,3-dimethylbutane yielded 23.5% this compound alongside other isomers .

Properties

CAS No. |

80246-74-8 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

ethyl 3,3,4-trimethylpentanoate |

InChI |

InChI=1S/C10H20O2/c1-6-12-9(11)7-10(4,5)8(2)3/h8H,6-7H2,1-5H3 |

InChI Key |

SVZSYBFQSHHBQJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(C)(C)C(C)C |

Canonical SMILES |

CCOC(=O)CC(C)(C)C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 3,3,4-trimethylpentanoate serves as a valuable intermediate in the synthesis of complex organic molecules. Its branched structure allows for diverse chemical transformations, making it useful in the production of pharmaceuticals and specialty chemicals. For example, it can be utilized in the synthesis of bioactive compounds through various reactions such as oxidation and reduction .

Biological Research

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activity. Its potential applications include:

- Antimicrobial Properties : Preliminary research suggests that this compound may inhibit the growth of certain bacteria and fungi, indicating its potential use in developing antimicrobial agents.

- Antioxidant Activity : The compound has demonstrated antioxidant capabilities, which are crucial for combating oxidative stress linked to various diseases such as cancer and neurodegenerative disorders.

- Biocontrol Agent : Emerging evidence points to its role as a biocontrol agent in agriculture, enhancing plant resistance against pests and pathogens by modulating volatile organic compound production.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to be incorporated into formulations for fragrances, flavorings, and plasticizers. The compound's stability and reactivity make it suitable for various applications in the chemical industry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against several pathogens. Results indicated significant inhibition of bacterial growth compared to control groups. This finding supports further exploration into its use as a natural preservative or therapeutic agent.

Case Study 2: Antioxidant Potential

Research investigating the antioxidant properties of this compound revealed its ability to scavenge free radicals effectively. This capability positions it as a candidate for inclusion in health supplements aimed at reducing oxidative stress.

Comparison with Similar Compounds

Benzyl 3,3,4-Trimethylpentanoate

Ethyl 3-Methylpentanoate

- Structure : Shorter-chain analog with one fewer methyl group.

- Molecular Formula : C8H16O2 ; molecular weight 144 g/mol .

- Key Differences: Reduced steric hindrance due to fewer methyl groups, leading to lower boiling points and higher volatility. Used in flavor industries (e.g., fruity notes) due to its simpler structure and accessibility .

Ethyl 3-Hydroxy-3,4,4-Trimethylpentanoate

- Structure : Hydroxyl group at the 3-position introduces polarity.

- Molecular Formula : C10H20O3 ; molecular weight 188.14 g/mol .

- Key Differences: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents and altering reactivity (e.g., susceptibility to oxidation or ester hydrolysis). CAS 7148-02-9 distinguishes it from the non-hydroxylated ethyl ester .

3-Ethyl-2,2,3-Trimethylpentane

- Structure : Hydrocarbon analog lacking the ester functional group.

- Molecular Formula : C10H22 ; molecular weight 142.28 g/mol .

- Key Differences: Absence of ester functionality results in non-polar behavior, making it suitable as a solvent or fuel additive rather than a flavor/fragrance component. Synthesized via alkylation rather than esterification .

Data Table: Comparative Properties of Ethyl 3,3,4-Trimethylpentanoate and Analogs

Note: CAS 106325-27-3 corresponds to ethyl 3,4,4-trimethylpentanoate in , suggesting a possible isomer discrepancy.

Research Findings and Catalytic Insights

- Stereoselectivity: this compound forms preferentially (23.5%) over 4,5-dimethylhexanoate (76.5%) in reactions with 2,3-dimethylbutane, highlighting tertiary carbon reactivity .

- Catalyst Design: Copper complexes with TpmMs* ligands achieve 40% catalytic efficiency for this compound synthesis, outperforming TpmMs (10%) due to steric tolerance .

- Functional Group Impact: Hydroxylated analogs (e.g., ethyl 3-hydroxy-3,4,4-trimethylpentanoate) exhibit distinct reactivity, such as susceptibility to acid-catalyzed dehydration .

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H and ¹³C NMR verify ester functionality and branching patterns (e.g., methyl groups at C3 and C4).

- GC-MS : Quantifies purity and identifies byproducts (e.g., incomplete alkylation products).

- IR spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) .

- Chromatography : HPLC with UV detection monitors enantiomeric excess in stereoselective syntheses .

How can stereoselective synthesis of this compound be achieved, and what challenges arise in controlling enantioselectivity?

Advanced Research Focus

Enantioselective synthesis remains underexplored, but analogous esters (e.g., 3,4-disubstituted 2-oxetanones) provide insights:

- Chiral auxiliaries : Lithioxy-lithium enolates enable diastereoselective alkylation (e.g., >90% de for ethyl 3-hydroxyhexanoate derivatives) .

- Catalytic asymmetry : Copper(I) complexes with chiral ligands (e.g., Tpm*) may induce enantioselectivity but require tailored substrates .

Challenges : - Branching at C3 and C4 complicates stereocontrol.

- Racemization risks during esterification or purification.

What mechanistic pathways explain the formation of this compound in radical-mediated reactions?

Advanced Research Focus

The reaction proceeds via a radical chain mechanism:

Initiation : Et₃B generates boron-centered radicals.

Propagation : Radical addition to 2,3-dimethylbut-2-ene forms a tertiary carbon radical.

Termination : Radical recombination with benzyl 2-iodoacetate yields the ester .

Key evidence :

- Trapping experiments with 4-tert-butylcatechol suppress side reactions.

- Computational studies (unreported in evidence) could clarify transition-state geometries.

How do solvent systems and reaction phases impact the scalability of this compound synthesis?

Q. Applied Research Focus

- Homogeneous vs. biphasic systems : Ionic liquids (e.g., [bmim]PF₆) enable biphasic catalysis, simplifying product isolation and reducing solvent waste .

- Scalability constraints :

- High-pressure conditions for gaseous alkenes.

- Catalyst leaching in continuous-flow systems.

What are the emerging applications of this compound in material science or medicinal chemistry?

Advanced Research Focus

While direct applications are not detailed in the evidence, structurally similar esters (e.g., fluorinated phenylpropanoates) are used:

- Prodrug synthesis : Ester hydrolysis releases bioactive acids .

- Polymer precursors : Branching enhances thermal stability in polyesters .

How can computational modeling aid in predicting the reactivity and stability of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.